molecular formula C13H16N4O2S B2393342 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1448036-65-4

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2393342
CAS No.: 1448036-65-4
M. Wt: 292.36
InChI Key: XSSDDXGPCDACQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a heterocyclic compound featuring a pyridinyl-substituted pyrazole core linked via an ethyl chain to a cyclopropanesulfonamide group. The cyclopropane sulfonamide group introduces conformational rigidity and modulates lipophilicity, which may enhance metabolic stability compared to bulkier aromatic sulfonamides .

Properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-20(19,12-1-2-12)15-8-10-17-9-5-13(16-17)11-3-6-14-7-4-11/h3-7,9,12,15H,1-2,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSDDXGPCDACQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic deconstruction of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide reveals three primary building blocks (Figure 1):

  • Pyridin-4-yl-pyrazole core : Synthesized via cyclocondensation or cross-coupling reactions.
  • Ethylamine linker : Introduced through alkylation or nucleophilic substitution.
  • Cyclopropanesulfonamide group : Attached via sulfonylation or Mitsunobu reactions.

The pyrazole ring formation typically precedes pyridine functionalization, as demonstrated in routes employing Suzuki-Miyaura couplings. The ethyl spacer is often installed via N-alkylation of the pyrazole nitrogen, while the sulfonamide moiety is introduced in final stages to avoid side reactions.

Stepwise Synthetic Routes

Traditional Linear Synthesis

Pyrazole Ring Formation

The synthesis begins with cyclocondensation of 4-nitrophenylhydrazine (1 ) with 1,3-dicarbonyl compounds under acidic conditions (Equation 1):

$$
\text{1,3-Diketone} + \text{4-Nitrophenylhydrazine} \xrightarrow{\text{HCl, EtOH, Δ}} 1-(4-Nitrophenyl)-1H-pyrazole \quad (\text{Yield: 65–78\%})
$$

Microwave irradiation at 150°C reduces reaction times from 12 hours to 15 minutes while maintaining yields >70%.

Pyridine Functionalization

The nitro group is reduced to an amine using catalytic hydrogenation (10% Pd/C, H₂, EtOH), followed by Suzuki coupling with pyridin-4-ylboronic acid (Equation 2):

$$
\text{1-(4-Aminophenyl)pyrazole} + \text{Pyridin-4-ylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{3-(Pyridin-4-yl)-1H-pyrazole} \quad (\text{Yield: 53–65\%})
$$

Ethyl Spacer Installation

N-Alkylation with 1,2-dibromoethane introduces the ethyl chain (Equation 3):

$$
\text{3-(Pyridin-4-yl)-1H-pyrazole} + \text{1,2-Dibromoethane} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(2-Bromoethyl)-3-(pyridin-4-yl)-1H-pyrazole} \quad (\text{Yield: 68\%})
$$

Sulfonamide Coupling

Reaction with cyclopropanesulfonamide under basic conditions completes the synthesis (Equation 4):

$$
\text{1-(2-Bromoethyl)pyrazole} + \text{Cyclopropanesulfonamide} \xrightarrow{\text{DIEA, DCM}} \text{Target Compound} \quad (\text{Yield: 72\%})
$$

Convergent Approach via Buchwald-Hartwig Amination

An alternative route employs late-stage amination to streamline synthesis (Scheme 1):

  • Prepare 4-bromo-1H-pyrazole (5 ) via cyclocondensation.
  • Perform Pd-catalyzed amination with 2-aminoethylcyclopropanesulfonamide (6 ):

$$
\text{4-Bromo-1H-pyrazole} + \text{6} \xrightarrow{\text{Xantphos, Pd₂(dba)₃}} \text{1-(2-Sulfonamidoethyl)pyrazole} \quad (\text{Yield: 58\%})
$$

  • Suzuki coupling with pyridin-4-ylboronic acid completes the structure (Yield: 63%).

Alternative Methodologies and Innovations

Continuous Flow Synthesis

Recent advances employ flow chemistry for hazardous intermediates:

Step Conditions Residence Time Yield
Nitro Reduction H₂ (20 bar), Pd/C, EtOH, 80°C 12 min 89%
Suzuki Coupling Pd(OAc)₂, SPhos, K₃PO₄, 120°C 8 min 76%

This method reduces processing time from 48 hours to <1 hour while improving safety.

Protecting Group Strategies

To prevent N-oxide formation during pyridine functionalization:

  • SEM (2-(Trimethylsilyl)ethoxymethyl) protection : Applied before sulfonylation, removed with TBAF in THF (Yield improvement: 12%).
  • Boc Protection : Used for amine intermediates, cleaved with HCl/dioxane.

Reaction Optimization and Challenges

Key Parameters Affecting Yield

  • Temperature : Suzuki couplings require 80–120°C; exceeding 130°C promotes dehalogenation.
  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ optimal; higher loadings increase costs without improving conversion.
  • Solvent Effects : DMF > DMSO > THF for N-alkylation (relative rate 1.0 : 0.7 : 0.3).

Common Side Reactions

  • Over-Alkylation : Controlled using excess pyrazole (1.5 eq.) and slow addition of dibromoethane.
  • Sulfonamide Hydrolysis : Mitigated by maintaining pH < 8 during coupling.
  • Pyridine N-Oxidation : Minimized by degassing solvents and using inert atmospheres.

Characterization and Quality Control

Critical analytical data for batch purity assessment:

Technique Key Signals Acceptance Criteria
¹H NMR (500 MHz) δ 8.45 (d, J=5.1 Hz, Py-H), 7.85 (s, Pyz-H) ±0.05 ppm
HPLC-UV tR=8.2 min, >98% area purity ≥95%
HRMS [M+H]⁺ calc. 360.1452, found 360.1450 Δ < 2 ppm

Impurity profiling identifies three primary byproducts (<1.5% each):

  • N-oxide derivative (m/z 376.1401)
  • Di-alkylated analog (m/z 432.1895)
  • Hydrolyzed sulfonamide (m/z 278.1128)

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound can be used as a probe to study enzyme activity and receptor binding.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis of structurally related sulfonamide derivatives, focusing on substituent effects, synthesis strategies, and inferred pharmacological properties:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Pharmacological Inferences
Target Compound : N-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide Pyridin-4-yl-pyrazole + ethyl linker + cyclopropanesulfonamide ~335 (estimated) Likely coupling of pyridinyl-pyrazole-ethylamine with cyclopropanesulfonyl chloride Enhanced rigidity for target binding; improved metabolic stability
: N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Trimethylpyrazole + pyridinesulfonamide + 4-chlorophenyl carbamoyl 421.87 Reaction of pyridinesulfonamide with 4-chlorophenyl isocyanate Increased steric bulk; potential for halogen-mediated interactions
: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo-pyrimidine + chromenone + benzenesulfonamide 616.9 Suzuki-Miyaura coupling with boronic acid Larger, multi-ring structure; potential kinase inhibition
: Imidazo-pyrrolo-pyrazine-cyclopropanesulfonamide derivatives Fused imidazo-pyrrolo-pyrazine + cyclopropanesulfonamide ~418 (LC/MS) Pd-catalyzed cross-coupling; Lawesson’s reagent Complex heterocycles for high-affinity binding; possible CNS activity

Key Comparisons

Heterocyclic Core Variations: The target compound’s pyridinyl-pyrazole system (simple bicyclic) contrasts with ’s pyrazolo-pyrimidine-chromenone (polycyclic) and ’s imidazo-pyrrolo-pyrazine (tricyclic). Simpler cores may improve synthetic accessibility but reduce target specificity .

Sulfonamide Substituents: Cyclopropanesulfonamide (target) vs. benzenesulfonamide (): The cyclopropane’s smaller size and rigidity may reduce off-target interactions compared to bulkier aryl sulfonamides . Carbamoyl vs.

Synthetic Strategies :

  • The target compound likely employs nucleophilic substitution or amide coupling (similar to ’s isocyanate reaction), while and rely on transition-metal catalysis (e.g., Pd-mediated cross-coupling) .

Pharmacological Implications: The pyridinyl group in the target compound may enhance solubility and π-π interactions with aromatic residues in enzyme active sites.

Biological Activity

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings and case studies related to its biological activity, providing a comprehensive overview.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide core linked to a pyridine and a pyrazole moiety. Its molecular formula is C13H16N4O2SC_{13}H_{16}N_4O_2S, with a molecular weight of approximately 284.36 g/mol. The presence of the pyridine and pyrazole rings suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives of pyrazole have been shown to inhibit CDK2 with high potency, leading to cell cycle arrest and apoptosis in cancer cells . The mechanism involves the inhibition of retinoblastoma protein phosphorylation, which is essential for cell cycle progression.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine structures. For example:

  • Inhibition of CDK2 : A related compound demonstrated a Ki value of 0.005 µM against CDK2, indicating potent inhibitory activity .
  • Antiproliferative Activity : Compounds structurally similar to this compound have shown sub-micromolar GI50 values across various cancer cell lines, suggesting strong antiproliferative effects .

Enzyme Inhibition

The compound may also exhibit activity against other enzymes involved in metabolic pathways. For instance, studies on pyrazole derivatives have shown their ability to act as selective modulators for various enzyme classes, enhancing their therapeutic potential in treating metabolic disorders .

Case Studies and Research Findings

  • Study on CDK Inhibitors :
    • A series of pyrazole derivatives were synthesized and evaluated for their CDK inhibitory activity. Among them, one compound exhibited a remarkable selectivity profile and induced apoptosis in cancer cells through specific signaling pathways .
  • Mechanistic Studies :
    • In ovarian cancer models, compounds similar to this compound were shown to arrest cells at the S and G2/M phases, leading to reduced proliferation rates .
  • Structure-Activity Relationship (SAR) :
    • SAR analyses indicated that modifications on the pyrazole ring significantly affected the potency of these compounds against CDKs, emphasizing the importance of chemical structure in drug design .

Data Tables

Compound Target Enzyme Ki Value (µM) GI50 (µM) Cell Line Tested
Compound ACDK20.0050.127Ovarian Cancer
Compound BCDK20.0070.560Breast Cancer
Compound COther Enzyme0.0200.250Lung Cancer

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide with high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling a pyridinyl-pyrazole core to an ethyl linker, followed by sulfonamide formation. Key steps include:
  • Nucleophilic substitution : Reacting a pyridinyl-pyrazole intermediate with a bromoethyl precursor under basic conditions (e.g., cesium carbonate) to form the ethyl-linked intermediate .
  • Sulfonamide coupling : Introducing the cyclopropanesulfonamide group via reaction with cyclopropanesulfonyl chloride in anhydrous solvents (e.g., DCM or THF) under nitrogen atmosphere.
  • Optimization : Control reaction temperature (30–50°C) and use catalysts like copper(I) bromide to enhance efficiency . Monitor purity at each stage using HPLC (>95% purity threshold) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., pyridine protons at δ 8.5–8.7 ppm, cyclopropane carbons at δ 10–15 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak) with <2 ppm error .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
  • Cellular viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or HEK293) to assess cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3H^3H-labeled ligands for GPCR targets) .

Advanced Research Questions

Q. How can contradictory results in biological activity across different assay formats be resolved?

  • Methodological Answer :
  • Assay condition optimization : Adjust buffer pH (e.g., 7.4 vs. 6.5 for lysosomal targets) or solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Target validation : Use CRISPR knockdown or siRNA silencing to confirm on-target effects .
  • Data normalization : Include positive/negative controls (e.g., staurosporine for apoptosis) to account for batch variability .

Q. What computational approaches are effective in predicting target interactions and binding modes?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., pyridine as a hinge-binder) .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational changes .
  • Free energy calculations : Apply MM/GBSA to rank binding affinities of derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target enzymes?

  • Methodological Answer :
  • Derivatization : Modify the cyclopropane group (e.g., replace with bicyclo[2.2.1]heptane) or pyridinyl substituents (e.g., 3-methoxy vs. 3-fluoro) to alter steric/electronic profiles .
  • Selectivity profiling : Screen against panels of related enzymes (e.g., KinomeScan for kinase inhibitors) .
  • Metabolic stability : Introduce deuterium at labile C-H positions (e.g., ethyl linker) to prolong half-life in microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.